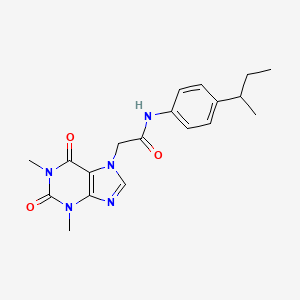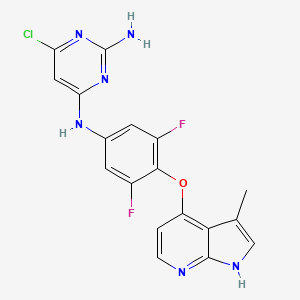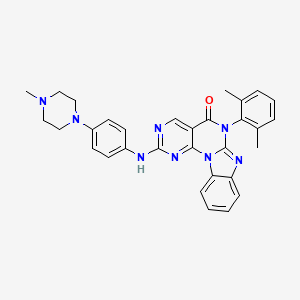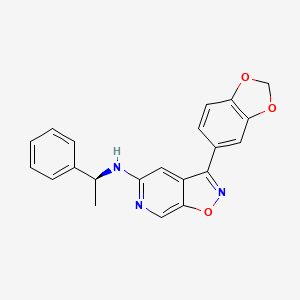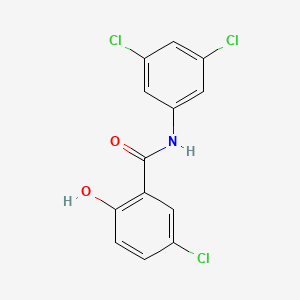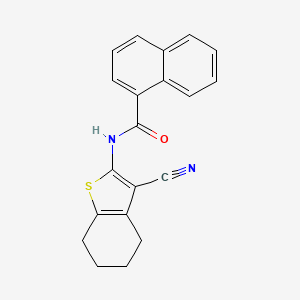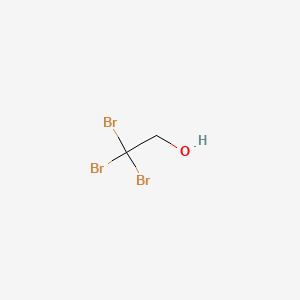
2,2,2-Tribromoéthanol
Vue d'ensemble
Description
Tribromoéthanol : est un composé chimique de formule C₂H₃Br₃O . Il est souvent appelé 2,2,2-tribromoéthanol . Ce composé est un solide cristallin blanc soluble dans l'eau et d'autres solvants. Le tribromoéthanol a été utilisé dans divers domaines, notamment la médecine, la biologie et l'industrie, principalement comme anesthésique et initiateur de polymérisation .
Applications De Recherche Scientifique
Tribromoethanol has several applications in scientific research:
Mécanisme D'action
Target of Action
2,2,2-Tribromoethanol, often referred to as tribromoethanol, is primarily used as an anesthetic, particularly in rodents . The compound’s primary targets are the inhibitory GABA A and glycine receptors .
Mode of Action
Tribromoethanol acts as a positive allosteric modulator of the inhibitory GABA A and glycine receptors . This means that it enhances the function of these receptors, leading to increased inhibitory neurotransmission. This results in a generalized central nervous system (CNS) depression, including both the respiratory and cardiovascular centers .
Biochemical Pathways
It is known that the compound’s action on the gaba a and glycine receptors leads to an overall decrease in neuronal excitability, which results in the anesthetic effects .
Pharmacokinetics
Tribromoethanol undergoes conjugation with glucuronic acid during metabolism in the liver, followed by excretion in the urine as tribromoethanol glucuronate . The compound is typically administered intraperitoneally in rodents, resulting in rapid induction of anesthesia . The safety of this method has been questioned due to potential hepatotoxicity .
Result of Action
The primary result of tribromoethanol’s action is the induction of anesthesia. In rodents, this is characterized by rapid and deep anesthesia followed by rapid and full postoperative recovery . Adverse effects such as respiratory and cardiovascular depression can occur, and the margin of safety between anesthetic and lethal dose is narrow .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tribromoethanol. For example, the compound is sensitive to light and should be stored in a dark environment . Additionally, the compound’s anesthetic effects can be influenced by the temperature of the environment, with lower temperatures potentially leading to prolonged anesthesia .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le tribromoéthanol peut être synthétisé par bromation de l'éthanol. Le processus implique la substitution d'atomes d'hydrogène dans l'éthanol par des atomes de brome. La réaction nécessite généralement un agent bromant tel que le brome ou un composé bromé et est réalisée dans des conditions contrôlées pour assurer une substitution complète .
Méthodes de production industrielle : Dans les milieux industriels, le tribromoéthanol est produit en combinant le tribromoéthanol avec de l'alcool tertiaire-amylique. Le mélange est ensuite dissous dans de l'eau distillée et filtré pour éliminer les impuretés. La solution est conservée dans des conteneurs stériles et sombres pour éviter sa dégradation .
Analyse Des Réactions Chimiques
Types de réactions : Le tribromoéthanol subit diverses réactions chimiques, notamment :
Oxydation : Le tribromoéthanol peut être oxydé pour former du tribromoacétaldéhyde.
Réduction : Il peut être réduit pour former du tribromoéthane.
Substitution : Le tribromoéthanol peut subir des réactions de substitution nucléophile où les atomes de brome sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Nucléophiles : Ions hydroxyde, amines.
Principaux produits formés :
Oxydation : Tribromoacétaldéhyde.
Réduction : Tribromoéthane.
Substitution : Divers dérivés d'éthanol substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le tribromoéthanol a plusieurs applications en recherche scientifique :
Mécanisme d'action
Le tribromoéthanol exerce ses effets en agissant comme modulateur allostérique positif des récepteurs inhibiteurs GABA_A et de la glycine. Ce mécanisme est similaire à celui du composé apparenté 2,2,2-trichloroéthanol. En renforçant les effets inhibiteurs de ces récepteurs, le tribromoéthanol induit la sédation et l'anesthésie .
Comparaison Avec Des Composés Similaires
Composés similaires :
2,2,2-Trichloroéthanol : Structure et fonction similaires, utilisé comme anesthésique.
Hydrate de bromal : Métabolisé en tribromoéthanol et également utilisé comme anesthésique.
Unicité : Le tribromoéthanol est unique en raison de sa substitution spécifique en brome, qui lui confère des propriétés chimiques et une réactivité distinctes. Ses temps d'induction et de récupération rapides le rendent particulièrement utile dans les milieux de laboratoire pour l'anesthésie à court terme .
Propriétés
IUPAC Name |
2,2,2-tribromoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSDPIBEUFTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023698 | |
| Record name | 2,2,2-Tribromoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-80-9 | |
| Record name | Tribromoethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromoethanol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Tribromoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-tribromoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the acute effects of TBE on cardiovascular parameters in mice?
A1: Studies have shown that TBE administration in mice can lead to a rapid decrease in mean arterial blood pressure and an increase in heart rate. [, ] These effects highlight the importance of careful monitoring during its use as an anesthetic.
Q2: Does TBE anesthesia influence intraocular pressure (IOP) in mice?
A2: Yes, TBE anesthesia causes a rapid and significant decrease in IOP in mice, an effect more profound than that observed with ketamine/xylazine anesthesia. [] This highlights the need to consider the potential confounding effects of TBE on IOP in ocular research.
Q3: Can TBE anesthesia affect research outcomes in studies involving food intake and body weight in mice?
A3: Yes, TBE administration has been shown to significantly decrease food intake and body weight in both male and female mice, particularly those fed a high-fat diet. [] This effect is attributed to TBE's stimulation of brain regions involved in feeding regulation and the autonomic nervous system. Researchers are advised to consider alternative anesthetic agents, like the 3MIX combination, to mitigate this influence.
Q4: Does TBE anesthesia impact circadian rhythms in mice?
A4: Research indicates that TBE administration can induce phase shifts in the peripheral clock of the liver, independent of its anesthetic activity. [] Notably, repeated TBE injections can lead to circadian rhythm disorders in peripheral organs.
Q5: How does the anesthetic effect of TBE compare across different strains of ICR mice?
A5: Studies using ICR mice from three different sources revealed no significant differences in their overall response to TBE anesthesia. [] Parameters like anesthesia duration, blood pressure, oxygen saturation, and blood biochemistry remained consistent, suggesting a uniform anesthetic response across these strains.
Q6: What is the molecular formula and weight of 2,2,2-Tribromoethanol?
A6: The molecular formula of 2,2,2-Tribromoethanol is C2H3Br3O, and its molecular weight is 282.77 g/mol. []
Q7: Can you describe a novel synthesis method for 2,2,2-tribromoethanols?
A7: A new method utilizes stannous fluoride as a catalyst in the reaction between aldehydes and carbon tetrabromide to synthesize 2,2,2-tribromoethanols under mild conditions. [, ] This method was successfully employed in the synthesis of 2,3-diacetyl-D-erythronolactone.
Q8: What are the products of gamma-radiolysis of aqueous 2,2,2-tribromoethanol solutions?
A8: Gamma-radiolysis of aqueous TBE solutions yields hydrogen bromide, glycolic acid, and carbon dioxide as major products. [] The yields of bromide ions and acid are influenced by factors like oxygen presence, TBE concentration, and dose rate.
Q9: How does TBE behave as an initiator in Atom Transfer Radical Polymerization (ATRP)?
A9: TBE acts as a versatile initiator in ATRP, facilitating the synthesis of polymers with terminal hydroxyl groups. [, ] This characteristic makes it particularly useful for controlled copolymerization with biomonomers. For instance, it allows for the production of polystyrene with a controlled molecular weight and narrow polydispersity. [, ]
Q10: How does TBE function as a dual initiator in the synthesis of block copolymers?
A10: TBE's unique structure, containing both a bromide group and a hydroxyl function, allows it to act as a dual initiator in sequential ATRP and ring-opening polymerization (ROP). [, ] This characteristic has been successfully employed to synthesize well-defined polystyrene-block-polylactide copolymers.
Q11: Are there any known applications of TBE in cancer research?
A11: While not a direct cancer treatment, research suggests that TBE can be used to synthesize novel azole analogs, like FLB-12, which act as antagonists of the pregnane X receptor (PXR). [] PXR antagonism has shown potential in counteracting PXR-mediated drug resistance in cancer cells and mitigating drug-induced hepatotoxicity.
Q12: How does TBE compare to other anesthetics used in studies of avian embryo imaging?
A12: Compared to other anesthetics, like MS-222, TBE demonstrates superior efficacy in minimizing motion artifacts during in vivo imaging of avian embryos. [] This advantage makes TBE a preferred choice for obtaining high-quality images in such studies.
Q13: How do zebrafish react behaviorally to TBE compared to other anesthetic agents?
A13: Unlike aversive anesthetics like MS222 and benzocaine, adult zebrafish did not exhibit aversive behaviors when exposed to TBE in preference tests. [] This finding suggests that TBE could be a more humane choice for anesthesia or the initial stage of euthanasia in zebrafish research.
Q14: Are there any safety concerns associated with the use of TBE?
A14: While widely used, research highlights potential adverse effects of TBE. High doses of TBE can increase pro-inflammatory cytokine levels in the abdominal cavity of mice. [] Long-term exposure to high-dose TBE also elevates cytokine levels in both abdominal fluid and the spleen. These findings underscore the need for careful consideration of dosage and potential long-term effects in experimental designs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



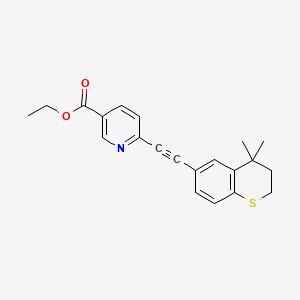


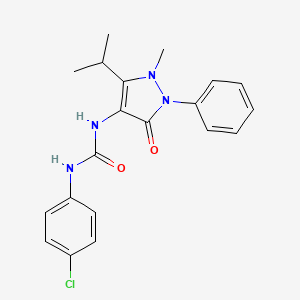
![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)
